

Spectroscopic Profile of 1-(4-Bromobutyl)-4-methylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Bromobutyl)-4-methylbenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(4-Bromobutyl)-4-methylbenzene**. Due to the limited availability of public experimental data, this document presents a combination of predicted spectroscopic values based on analogous structures and detailed, generalized experimental protocols for obtaining such data. This guide is intended to serve as a valuable resource for researchers in compound verification, reaction monitoring, and quality control.

Spectroscopic Data Summary

While specific experimental spectra for **1-(4-Bromobutyl)-4-methylbenzene** are not readily available in public databases, the following tables summarize the predicted spectroscopic data. These predictions are derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for **1-(4-Bromobutyl)-4-methylbenzene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Proposed Assignment
~7.10	d, $J \approx 8$ Hz	2H	Ar-H (ortho to CH_3)
~7.00	d, $J \approx 8$ Hz	2H	Ar-H (ortho to butyl)
~3.40	t, $J \approx 7$ Hz	2H	$-\text{CH}_2\text{-Br}$
~2.60	t, $J \approx 7$ Hz	2H	$\text{Ar-CH}_2\text{-}$
~2.30	s	3H	Ar-CH_3
~1.90	m	2H	$-\text{CH}_2\text{-CH}_2\text{-Br}$
~1.75	m	2H	$\text{Ar-CH}_2\text{-CH}_2\text{-}$

Table 2: Predicted ^{13}C NMR Data for **1-(4-Bromobutyl)-4-methylbenzene**

Chemical Shift (δ) ppm	Proposed Assignment
~138	Quaternary Ar-C-CH_2
~135	Quaternary Ar-C-CH_3
~129	Ar-CH
~128	Ar-CH
~35	$\text{Ar-CH}_2\text{-}$
~34	$-\text{CH}_2\text{-Br}$
~33	$-\text{CH}_2\text{-CH}_2\text{Br}$
~30	$\text{Ar-CH}_2\text{-CH}_2\text{-}$
~21	Ar-CH_3

Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorptions for **1-(4-Bromobutyl)-4-methylbenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3020-3080	Medium	Aromatic C-H stretch
~2850-2960	Strong	Aliphatic C-H stretch
~1615, 1515	Medium-Strong	Aromatic C=C stretch
~1450	Medium	CH ₂ bend
~810	Strong	p-disubstituted benzene C-H bend
~650-550	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for **1-(4-Bromobutyl)-4-methylbenzene**

m/z	Relative Intensity	Proposed Fragment
228/230	High	[M] ⁺ (Molecular ion peak, bromine isotope pattern)
149	Medium	[M - Br] ⁺
105	High	[C ₈ H ₉] ⁺ (p-methylbenzyl cation)
91	Very High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-(4-Bromobutyl)-4-methylbenzene** (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃)[1]. The solution is transferred to a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm), though referencing to the residual solvent peak is also common[1]. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like **1-(4-Bromobutyl)-4-methylbenzene**, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates[2]. For solid samples, a thin film can be cast by dissolving the compound in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate[2]. The sample is then placed in the beam path of an FTIR spectrometer and the spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. The spectrum is usually presented as percent transmittance versus wavenumber.

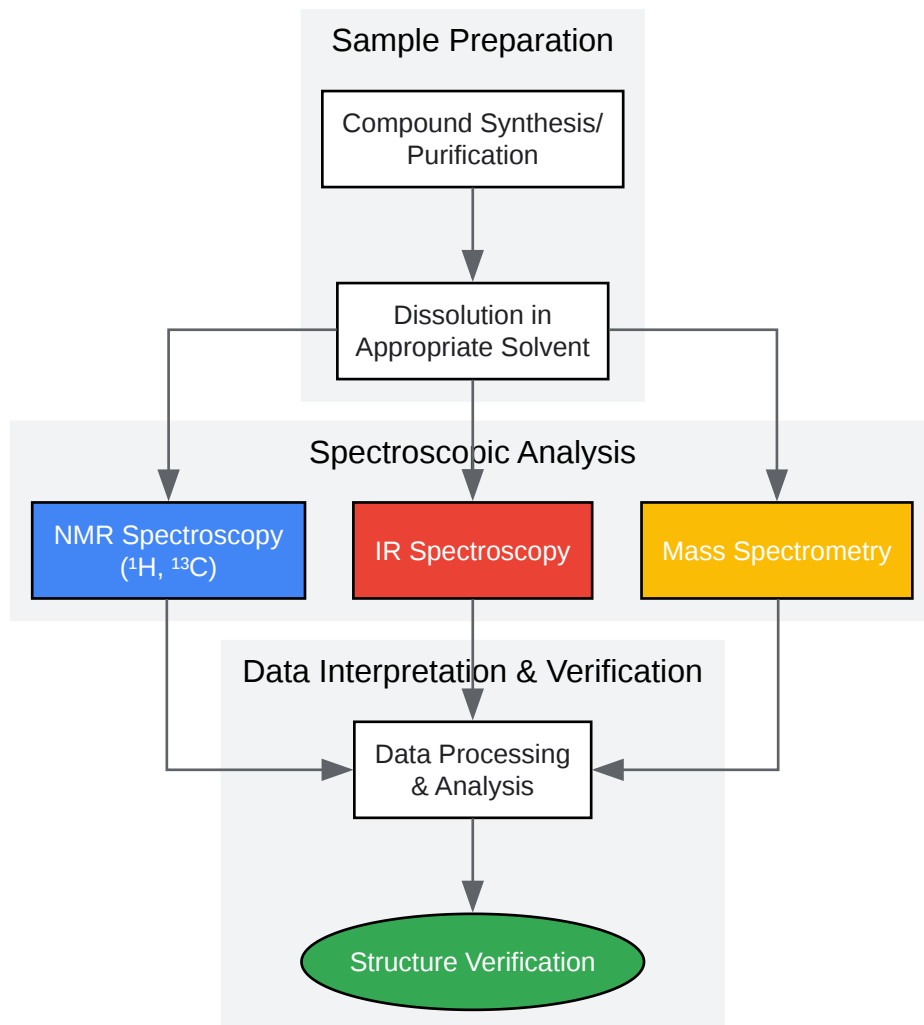
Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart of the general process for spectroscopic analysis.

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References

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